molecular formula C25H24N2O5 B11413712 1'-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

1'-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11413712
M. Wt: 432.5 g/mol
InChI Key: RUECFBJRUGMZKC-UHFFFAOYSA-N
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Description

1’-Methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the indole moiety and the spiro linkage. Key steps include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and amines under acidic or basic conditions.

    Indole Introduction: The indole ring can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Spiro Linkage Formation: The spiro linkage is formed through a nucleophilic substitution reaction, where the chromeno[2,3-c]pyrrole core reacts with a suitable electrophile.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1’-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione exerts its effects involves interactions with molecular targets such as enzymes, receptors, and DNA. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity, interference with signal transduction, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Spirooxindoles: Share the spiro structure and are known for their diverse biological activities.

    Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of pharmacological properties.

    Chromene Derivatives: Known for their antioxidant and anti-inflammatory activities.

Uniqueness: 1’-Methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is unique due to its combination of the spiro structure with chromeno, pyrrole, and indole moieties. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

1'-methyl-2-(3-propan-2-yloxypropyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C25H24N2O5/c1-15(2)31-14-8-13-27-23(29)22-20(21(28)16-9-4-7-12-19(16)32-22)25(27)17-10-5-6-11-18(17)26(3)24(25)30/h4-7,9-12,15H,8,13-14H2,1-3H3

InChI Key

RUECFBJRUGMZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C13C4=CC=CC=C4N(C3=O)C)C(=O)C5=CC=CC=C5O2

Origin of Product

United States

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